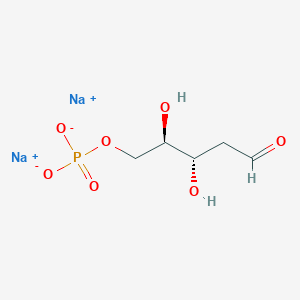
2-Deoxyribose 5-phosphate sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deoxyribose 5-phosphate sodium salt is a chemical compound with the empirical formula C5H11O7P · xNa+. It is a derivative of 2-deoxyribose, a sugar molecule that is a key component of DNA. This compound is used extensively in biochemical research and has applications in the synthesis of nucleosides and other biologically relevant molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Deoxyribose 5-phosphate sodium salt can be synthesized through various chemical and enzymatic methods. One common method involves the reaction of dihydroxyacetone phosphate with acetaldehyde in the presence of 2-deoxyribose-5-phosphate aldolase and triose-phosphate isomerase . This reaction typically occurs under mild conditions and can be carried out using either whole cells or isolated enzymes.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysis, where enzymes are employed to catalyze the reaction. This method is preferred due to its efficiency and specificity. The enzymes used in this process are typically derived from microorganisms such as Escherichia coli .
Analyse Des Réactions Chimiques
Types of Reactions
2-Deoxyribose 5-phosphate sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized forms.
Reduction: Reduction reactions can yield reduced sugar derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. These reactions typically occur under standard laboratory conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from these reactions include various derivatives of 2-deoxyribose, which can be further utilized in the synthesis of nucleosides and other biologically active molecules .
Applications De Recherche Scientifique
2-Deoxyribose 5-phosphate sodium salt is widely used in scientific research due to its role as a substrate in various biochemical reactions. Some of its applications include:
Mécanisme D'action
The mechanism of action of 2-deoxyribose 5-phosphate sodium salt involves its role as a substrate for deoxyribose-phosphate aldolase. This enzyme catalyzes the cleavage of the compound into glyceraldehyde-3-phosphate and acetaldehyde, which are intermediates in various metabolic pathways . The molecular targets and pathways involved include DNA repair mechanisms and nucleotide synthesis pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Ribose 5-phosphate disodium salt dihydrate: A similar compound used in nucleotide synthesis.
2-Deoxy-α-D-ribose 1-phosphate bis (cyclohexylammonium) salt: Another derivative of 2-deoxyribose used in biochemical research.
Uniqueness
2-Deoxyribose 5-phosphate sodium salt is unique due to its specific role in DNA synthesis and repair. Unlike other similar compounds, it is directly involved in the formation of deoxyribonucleosides, making it a crucial component in genetic research and therapeutic development .
Propriétés
Formule moléculaire |
C5H9Na2O7P |
|---|---|
Poids moléculaire |
258.07 g/mol |
Nom IUPAC |
disodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] phosphate |
InChI |
InChI=1S/C5H11O7P.2Na/c6-2-1-4(7)5(8)3-12-13(9,10)11;;/h2,4-5,7-8H,1,3H2,(H2,9,10,11);;/q;2*+1/p-2/t4-,5+;;/m0../s1 |
Clé InChI |
WPSOLRSSLYZUOR-YAQRUTEZSA-L |
SMILES isomérique |
C(C=O)[C@@H]([C@@H](COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
SMILES canonique |
C(C=O)C(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11855506.png)





![7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11855528.png)
![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzaldehyde](/img/structure/B11855538.png)


